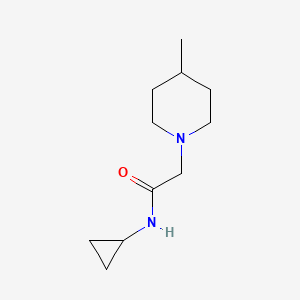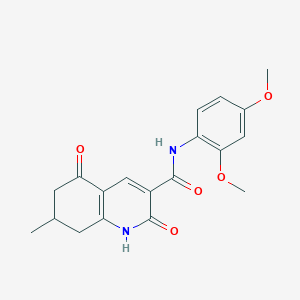
N-cyclopropyl-2-(4-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. It is a cyclic amide that is commonly referred to as CPP-115. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase. This leads to an increase in GABA levels in the brain, which can have a range of effects on the body. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By increasing GABA levels, CPP-115 can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of GABA transaminase, leading to an increase in GABA levels in the brain. This can have a range of effects on the body, including anxiolytic, sedative, and anticonvulsant effects. CPP-115 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, CPP-115 has some limitations as well. It is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, it is not currently approved for human use, so its potential clinical applications are still being explored.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for epilepsy. Animal studies have shown that CPP-115 has anticonvulsant effects, and it may be a promising candidate for the development of new antiepileptic drugs. Another area of interest is its potential as a treatment for anxiety disorders. CPP-115 has been shown to have anxiolytic effects in animal models, and it may be a useful tool for studying the role of GABA in anxiety. Finally, there is interest in exploring the long-term effects of CPP-115 on the body. As this compound is relatively new, more research is needed to fully understand its potential clinical applications.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of cyclopropylamine with 4-methylpiperidine-4-carboxylic acid. The resulting compound is then treated with acetic anhydride to produce the final product. This method has been optimized to produce high yields of pure CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in pharmacological research. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-6-13(7-5-9)8-11(14)12-10-2-3-10/h9-10H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAHPUAKXYQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)

![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)
![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)